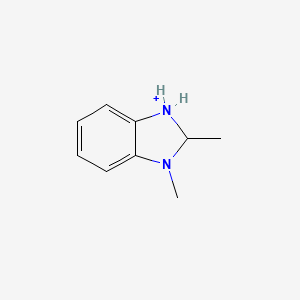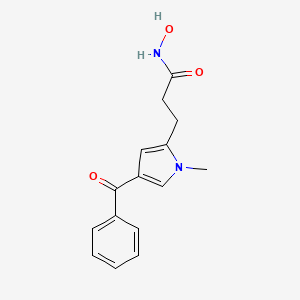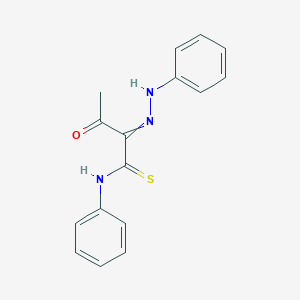
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-fenil-2-(2-fenilhidrazinilideno)butanotioamida es un complejo compuesto orgánico con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenilhidrazinilideno y una porción butanotioamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Oxo-N-fenil-2-(2-fenilhidrazinilideno)butanotioamida generalmente implica la reacción de hidrazonas apropiadas con tioamidas bajo condiciones controladas. . Las condiciones de reacción a menudo requieren temperaturas y disolventes específicos para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de estos compuestos a escala industrial probablemente implicaría la optimización de los procedimientos a escala de laboratorio. Esto incluiría ampliar las reacciones, garantizar un control de calidad constante y posiblemente emplear técnicas de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Oxo-N-fenil-2-(2-fenilhidrazinilideno)butanotioamida experimenta varias reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de hidrazina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución. Las condiciones varían según la reacción deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de fenilo sustituidos, compuestos oxo y derivados de hidrazina. Estos productos se pueden utilizar adicionalmente en diferentes aplicaciones químicas y farmacéuticas .
Aplicaciones Científicas De Investigación
3-Oxo-N-fenil-2-(2-fenilhidrazinilideno)butanotioamida se ha explorado por su potencial en varias áreas de investigación científica:
Química: Sirve como precursor para sintetizar otras moléculas orgánicas complejas y heterociclos.
Mecanismo De Acción
El mecanismo por el cual 3-Oxo-N-fenil-2-(2-fenilhidrazinilideno)butanotioamida ejerce sus efectos implica su interacción con objetivos moleculares como las enzimas. Por ejemplo, como inhibidor de la transpeptidasa sortase A, se une al sitio activo de la enzima, impidiendo que catalice la reacción de transpeptidación esencial para la síntesis de la pared celular bacteriana . Esta inhibición interrumpe la virulencia bacteriana y la formación de biopelículas, lo que la convierte en un posible agente antimicrobiano.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-oxo-2-(2-fenilhidrazinilideno)butanoico: Este compuesto comparte una estructura central similar, pero difiere en los grupos funcionales unidos, lo que afecta su reactividad y aplicaciones.
3-Oxo-3-fenil-2-(2-fenilhidrazono)propanal:
Singularidad
3-Oxo-N-fenil-2-(2-fenilhidrazinilideno)butanotioamida se destaca por su grupo tioamida, que imparte una reactividad única y un potencial actividad biológica. Esto lo convierte en un compuesto valioso para desarrollar nuevos agentes antimicrobianos y estudiar los mecanismos de inhibición enzimática.
Propiedades
Número CAS |
652328-56-8 |
|---|---|
Fórmula molecular |
C16H15N3OS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-oxo-N-phenyl-2-(phenylhydrazinylidene)butanethioamide |
InChI |
InChI=1S/C16H15N3OS/c1-12(20)15(19-18-14-10-6-3-7-11-14)16(21)17-13-8-4-2-5-9-13/h2-11,18H,1H3,(H,17,21) |
Clave InChI |
ODAGPHFSEYXVIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



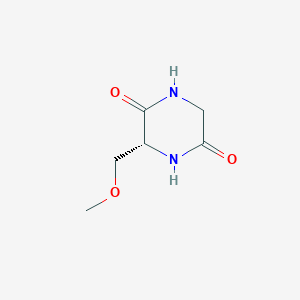
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
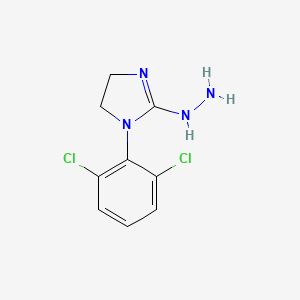
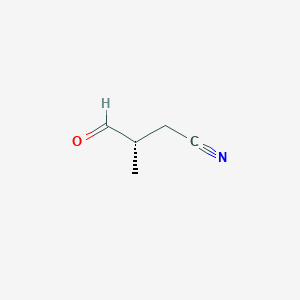

![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)

![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
